Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate
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Overview
Description
Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate is a complex organic compound with a unique structure that includes a thiazole ring, a fluorophenyl group, and an ethylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and N,N′-diethylthiourea. This reaction proceeds under mild conditions and yields the target compound with a relatively high yield of 75% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound also contains a fluorophenyl group but has a different overall structure and functional groups.
Uniqueness
Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-ethylimino-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-16-14-17(10-6-4-9(15)5-7-10)13(19)11(21-14)8-12(18)20-2/h4-8H,3H2,1-2H3/b11-8-,16-14? |
InChI Key |
AUONFVCRFMPUGR-DVYJFSFQSA-N |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C(=O)OC)/S1)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC(=O)OC)S1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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